Lipophilicity & Membrane Permeability vs. Non-Brominated Analog
The bromine atom on the phenyl ring of 1-(4-Bromophenyl)-2-(isoquinolin-1-ylthio)ethan-1-one (CAS 13896-95-2) substantially increases the octanol-water partition coefficient relative to its non-halogenated congener, 2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one (CAS 708976-61-8). The predicted LogP for the brominated target compound is 4.97 , compared to an XLogP3 of 4.4 for the des-bromo analog [1].
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP = 4.97 (Predicted) |
| Comparator Or Baseline | 2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one (CAS 708976-61-8): XLogP3 = 4.4 |
| Quantified Difference | ΔLogP = +0.57 units (target more lipophilic) |
| Conditions | Predicted/calculated values from authoritative chemical databases (ChemSrc, Kuujia). |
Why This Matters
A higher LogP value indicates increased passive membrane permeability, which is a critical parameter in cell-based assays and early ADME profiling; using the less lipophilic non-brominated analog can result in reduced cellular uptake and false-negative biological readouts.
- [1] Kuujia. (n.d.). Cas no 708976-61-8 (2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one). Retrieved from https://www.kuujia.com/cas-708976-61-8.html View Source
